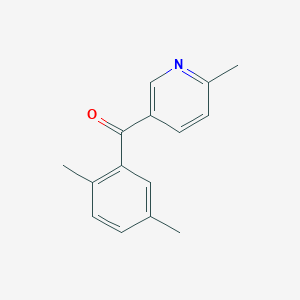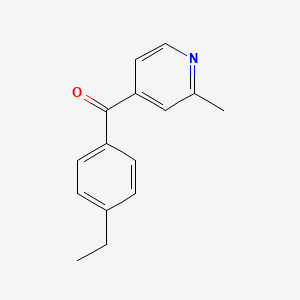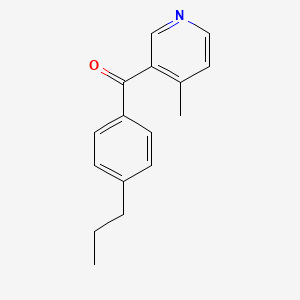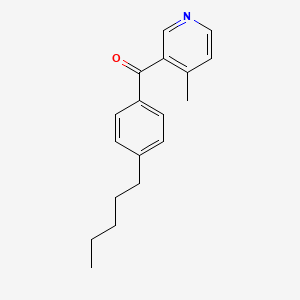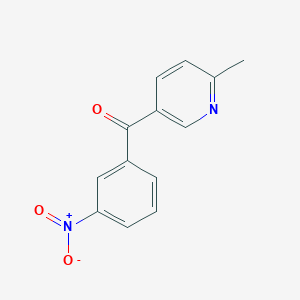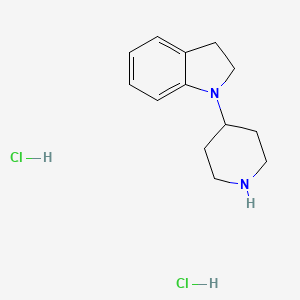
1-(4-Piperidinyl)indoline dihydrochloride
Overview
Description
1-(4-Piperidinyl)indoline dihydrochloride is a chemical compound with the CAS Number: 1220020-04-1 . Its molecular weight is 275.22 and its molecular formula is C13H20Cl2N2 . The IUPAC name for this compound is 1-(piperidin-4-yl)indoline dihydrochloride .
Molecular Structure Analysis
The InChI code for 1-(4-Piperidinyl)indoline dihydrochloride is 1S/C13H18N2.2ClH/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;;/h1-4,12,14H,5-10H2;2*1H . The InChI Key is YNXWWGGYSSXOLA-UHFFFAOYSA-N .Scientific Research Applications
1. Catalysis and Synthesis
1-(4-Piperidinyl)indoline dihydrochloride plays a role in catalysis and synthesis. Zhao et al. (2014) demonstrated its application in a Michael-Michael cascade reaction for assembling complex molecules with excellent enantioselectivities (Yonglong Zhao et al., 2014).
2. Pharmaceutical Research
This compound is utilized in pharmaceutical research for creating novel drug molecules. Li et al. (2013) identified a derivative as a potent and selective inhibitor in pharmacological and antitumor assays (Jingrong Li et al., 2013). Additionally, the study of analogues of 1-(4-Piperidinyl)indoline dihydrochloride as potential antidepressants was conducted by Ong et al. (1983) (H. Ong et al., 1983).
3. Neurochemical Studies
Euvrard and Boissier (1980) investigated a piperidinyl indole derivative's effect on serotonin neurons, indicating its potential in neurochemical research (C. Euvrard & J. Boissier, 1980).
4. Energy Storage and Solar Cells
In energy storage, Dean et al. (2011) explored its role in hydrogen storage for fuel cells, highlighting its relevance in sustainable energy solutions (Darrell Dean et al., 2011). Additionally, Horiuchi et al. (2004) reported its efficiency in dye-sensitized solar cells, marking a significant contribution to renewable energy technology (Tamotsu Horiuchi et al., 2004).
5. Molecular Docking and Anti-Tumor Activity
Li et al. (2020) explored the design and synthesis of 1'-methylspiro[indoline-3,4'-piperidine] derivatives, assessing their anti-tumor activity and conducting molecular docking studies (Junjian Li et al., 2020).
6. Biological Activities
Studies like that of Gueremy et al. (1980) investigate the compound's role as selective inhibitors of neuronal serotonin uptake, offering insights into its biological activities (C. Gueremy et al., 1980).
7. Organic Chemistry
In organic chemistry, the synthesis and applications of spiro[indoline-3,4'-piperidine] and its derivatives are explored for their potential in creating various biologically active compounds (Kota Sugimoto et al., 2023).
Safety and Hazards
Future Directions
Piperidine derivatives, including 1-(4-Piperidinyl)indoline dihydrochloride, are of significant interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-(4-piperidinyl)indoline dihydrochloride, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives, however, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(4-Piperidinyl)indoline dihydrochloride may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
1-piperidin-4-yl-2,3-dihydroindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;;/h1-4,12,14H,5-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXWWGGYSSXOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Piperidinyl)indoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




